

Application Notes: Cy7.5 NHS Ester for Cell Surface Labeling

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Compound of Interest

Compound Name:	Cy7.5 NHS ester
Cat. No.:	B15554537

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Introduction

Cy7.5 NHS ester is a near-infrared (NIR) fluorescent dye that is an invaluable tool for labeling cell surface proteins.^{[1][2]} This amine-reactive dye covalently attaches to primary amines, such as the lysine residues on proteins, through a stable amide bond.^{[1][3][4]} Its emission in the NIR spectrum (~810 nm) allows for deep tissue penetration and minimizes interference from cellular autofluorescence, making it ideal for a range of applications from *in vitro* fluorescence microscopy to *in vivo* imaging.^{[1][5][6]} These application notes provide a detailed protocol for the fluorescent labeling of cell surface proteins on live cells using **Cy7.5 NHS ester**.

Principle of the Method

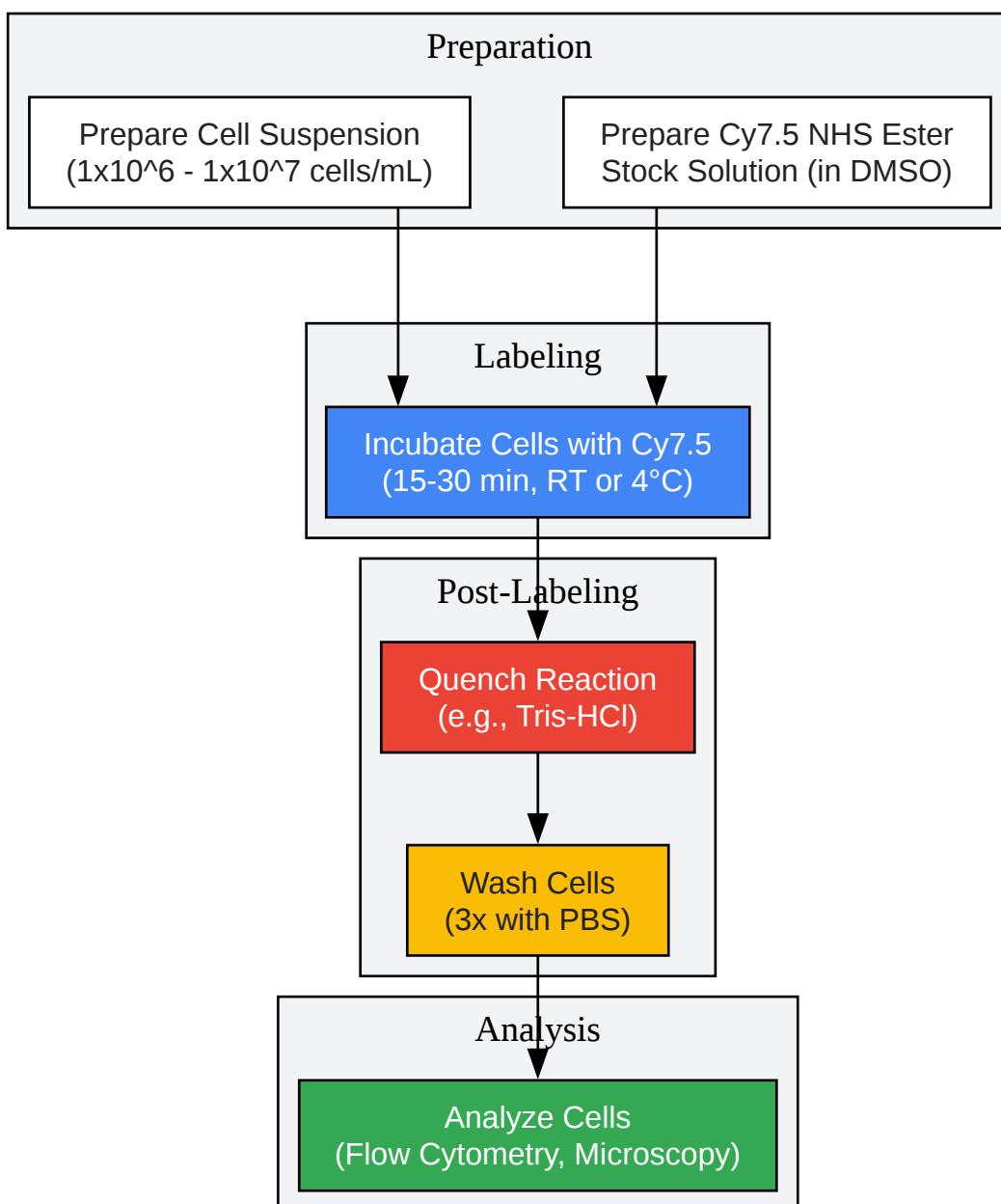
The N-hydroxysuccinimidyl (NHS) ester functional group of Cy7.5 reacts efficiently with primary amines on the cell surface in a slightly basic environment (pH 8.3-8.5) to form a covalent amide bond.^{[3][7]} This reaction is specific and results in stable labeling of cell surface proteins. The cells can then be washed to remove any unbound dye and subsequently analyzed by methods such as flow cytometry or fluorescence microscopy.

Key Experimental Parameters

Successful and reproducible cell surface labeling with **Cy7.5 NHS ester** depends on the optimization of several key parameters. The following table summarizes the recommended starting conditions, which may require further optimization depending on the cell type and experimental goals.

Parameter	Recommended Range	Notes
Cell Density	$1 \times 10^6 - 1 \times 10^7$ cells/mL	Higher densities can reduce the effective dye concentration per cell.
Cy7.5 NHS Ester Concentration	10 - 100 μ g/mL	Start with a lower concentration and titrate up to achieve optimal staining with minimal toxicity.
Reaction Buffer	Amine-free buffer (e.g., PBS), pH 8.3-8.5	The pH is critical for the NHS ester reaction. Buffers containing primary amines (e.g., Tris) must be avoided. [7] [8]
Reaction Time	15 - 30 minutes	Longer incubation times may not necessarily increase signal and could lead to increased background.
Reaction Temperature	Room Temperature or 4°C	Performing the reaction on ice can reduce internalization of the dye. [9]
Quenching Agent	1 M Tris-HCl, pH 8.0 or Glycine	Used to stop the labeling reaction by reacting with any remaining NHS ester.

Workflow for Cy7.5 NHS Ester Cell Surface Labeling



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Caption: Experimental workflow for cell surface labeling with **Cy7.5 NHS ester**.

Detailed Protocol for Cy7.5 NHS Ester Cell Surface Labeling

This protocol is designed for the labeling of approximately 1×10^7 cells. Adjust volumes accordingly for different cell numbers.

Materials and Reagents

- Cells of interest: In suspension or adherent cells detached with a non-enzymatic method.
- **Cy7.5 NHS ester:** Stored desiccated at -20°C.[7]
- Anhydrous Dimethyl Sulfoxide (DMSO): High purity.[7]
- Phosphate-Buffered Saline (PBS): pH 7.2-7.4, amine-free.
- Labeling Buffer: 0.1 M Sodium Bicarbonate in PBS, pH 8.3-8.5.
- Quenching Buffer: 1 M Tris-HCl, pH 8.0.
- Wash Buffer: PBS containing 1% Bovine Serum Albumin (BSA).
- Microcentrifuge tubes
- Centrifuge

Experimental Procedure

1. Preparation of Reagents

- **Cy7.5 NHS Ester Stock Solution:**
 - Briefly centrifuge the vial of **Cy7.5 NHS ester** to collect the powder at the bottom.
 - Add anhydrous DMSO to prepare a 10 mg/mL stock solution.[4] Vortex briefly to dissolve.
 - This stock solution should be prepared fresh and protected from light.
- **Cell Suspension:**
 - Harvest cells and wash once with ice-cold PBS to remove any residual media.
 - Centrifuge at 300-500 x g for 5 minutes at 4°C.
 - Resuspend the cell pellet in Labeling Buffer to a final concentration of 1×10^7 cells/mL.

2. Cell Surface Labeling

- To the 1 mL of cell suspension in Labeling Buffer, add the appropriate volume of **Cy7.5 NHS ester** stock solution to achieve the desired final concentration (e.g., for a final concentration of 50 µg/mL, add 5 µL of a 10 mg/mL stock solution).
- Immediately mix the cells gently by pipetting or brief vortexing.
- Incubate the reaction for 15-30 minutes at room temperature, protected from light. For sensitive cells, the incubation can be performed on ice.

3. Quenching the Reaction

- Add 10 µL of 1 M Tris-HCl, pH 8.0 to the cell suspension.
- Incubate for 10 minutes at room temperature to quench any unreacted **Cy7.5 NHS ester**.

4. Washing the Cells

- Add 10 mL of Wash Buffer (PBS + 1% BSA) to the cell suspension.
- Centrifuge at 300-500 x g for 5 minutes at 4°C.
- Carefully aspirate the supernatant.
- Repeat the wash step two more times for a total of three washes.
- After the final wash, resuspend the cell pellet in the appropriate buffer for downstream analysis (e.g., FACS buffer or microscopy imaging medium).

5. Analysis

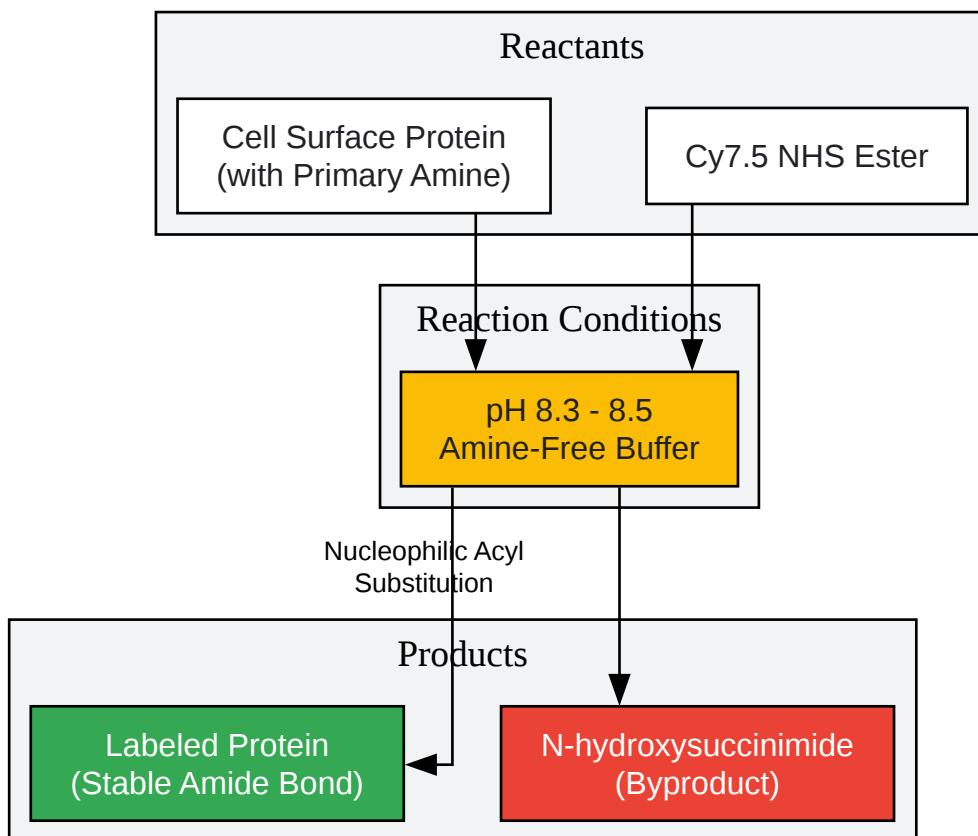
- Flow Cytometry: Analyze the labeled cells using a flow cytometer equipped with the appropriate lasers and filters for Cy7.5 (Excitation: ~780 nm, Emission: ~810 nm).[\[5\]](#)
- Fluorescence Microscopy: Image the cells using a fluorescence microscope with a NIR filter set.

Troubleshooting

Issue	Possible Cause	Suggested Solution
No or Weak Signal	Incorrect excitation/emission wavelengths.	Ensure instrument is set up for Cy7.5 (Ex: ~780 nm, Em: ~810 nm) and has a NIR-sensitive detector.[5]
Low labeling efficiency.	Optimize dye concentration, reaction time, and ensure the labeling buffer pH is between 8.3-8.5.[7]	
Inactive dye.	Use freshly prepared dye stock solution. Ensure dye was stored properly (desiccated at -20°C).[4]	
High Background	Insufficient washing.	Increase the number of wash steps.
Non-specific binding.	Decrease the dye concentration or incubation time. Ensure a quenching step is included.[10]	
Cell death.	Handle cells gently, use ice-cold buffers, and consider performing the labeling reaction on ice.	
Uneven Staining	Cell clumping.	Ensure a single-cell suspension before labeling. Use DNase I if necessary.
Inadequate mixing of dye.	Gently vortex or pipette immediately after adding the dye to the cell suspension.[10]	

Signaling Pathway and Logic Diagram

The chemical reaction underlying the labeling process is a nucleophilic acyl substitution. The primary amine of a lysine residue on a cell surface protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.



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Caption: Reaction mechanism of **Cy7.5 NHS ester** with a primary amine.

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